molecular formula C16H17N5O2S B11254181 3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11254181
M. Wt: 343.4 g/mol
InChI Key: LSEDWHWSEFIFIR-UHFFFAOYSA-N
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Description

3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, disrupt microbial cell walls, and interfere with DNA synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the cyclohexyl and nitrophenyl groups can enhance its interactions with biological targets, making it a promising candidate for further research .

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H17N5O2S/c22-21(23)13-8-6-11(7-9-13)14-10-24-16-18-17-15(20(16)19-14)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2

InChI Key

LSEDWHWSEFIFIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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